N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 863500-60-1
Cat. No.: VC4247020
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863500-60-1 |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 |
| IUPAC Name | N-cyclohexyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H22N6O2S/c1-27-15-9-7-14(8-10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,26) |
| Standard InChI Key | LWVJNHUOOAYNOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |
Introduction
N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound belonging to the triazole derivative class. It features a unique triazolopyrimidine core, which is linked to a cyclohexyl group through a thioacetamide moiety. This compound is primarily investigated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a potential anticancer agent due to its involvement in cell cycle regulation.
Synthesis and Purification
The synthesis of N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, including the formation of the triazolopyrimidine core and its subsequent modification with the cyclohexyl and 4-methoxyphenyl groups. Techniques such as chromatography are often used for purification to achieve high yield and purity.
Biological Activity
This compound exhibits significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating its potential as an anticancer agent. Its mechanism primarily involves inhibiting CDK2, a critical enzyme in cell cycle progression.
| Cell Line | Cytotoxic Activity |
|---|---|
| MCF-7 (Breast Cancer) | Significant cytotoxicity observed |
| HCT-116 (Colon Cancer) | Significant cytotoxicity observed |
Research Findings and Implications
In vitro studies have demonstrated the compound's efficacy in inhibiting CDK2, which is crucial for cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation, making it a promising candidate for cancer therapy. Further research is needed to explore its pharmacokinetic properties and potential side effects in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume